
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-bromo-4-hydroxybenzonitrile with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the nitrile group.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe or ligand in studies involving biological macromolecules.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, influencing its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-fluorobenzonitrile
- 2-Chloro-4-fluorobenzyl bromide
- 4-Bromo-2-hydroxybenzoic acid
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzonitrile is unique due to the combination of halogen atoms and the benzonitrile group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C14H8BrClFNO |
|---|---|
Molekulargewicht |
340.57 g/mol |
IUPAC-Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H8BrClFNO/c15-12-5-9(7-18)1-4-14(12)19-8-10-2-3-11(17)6-13(10)16/h1-6H,8H2 |
InChI-Schlüssel |
NNWBQRXBJQREHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)Br)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



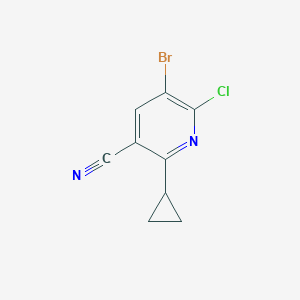
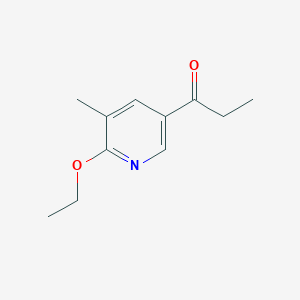

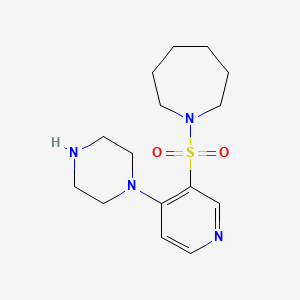


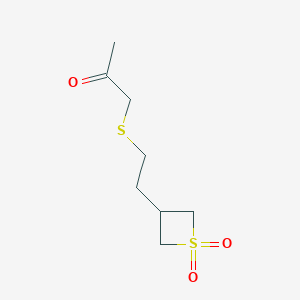
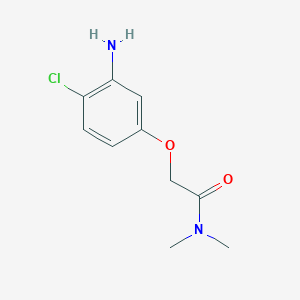
![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)
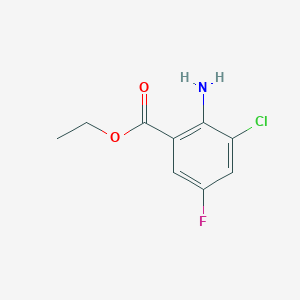

![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
